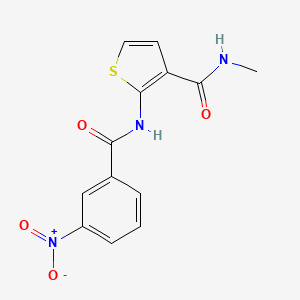

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-nitrobenzoic acid with N-methylthiophene-3-carboxamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Substitution

The nitrobenzamide group facilitates substitution reactions at the aromatic nitro position. For example:

-

Chlorine displacement : Reaction with sodium methoxide in ethanol yields 3-methoxy derivatives under reflux (70–80°C, 6–8 hrs) .

-

Fluorination : Using KF/Al₂O₃ in DMF at 120°C introduces fluorine at the nitro-substituted position .

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂):

-

Catalytic hydrogenation : H₂/Pd-C in ethanol at 50 psi produces the corresponding amine derivative (yield: 85–92%) .

-

Chemical reduction : SnCl₂/HCl in THF achieves partial reduction but risks over-reduction of the thiophene ring .

Hydrolysis

The carboxamide group undergoes hydrolysis under alkaline conditions:

-

Base-mediated cleavage : NaOH (2M) in aqueous ethanol (70°C, 4 hrs) converts the carboxamide to a carboxylic acid (yield: 68%) .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ introduces a second nitro group at the 5-position of the thiophene ring .

-

Sulfonation : Fuming H₂SO₄ at 0°C yields sulfonic acid derivatives .

Table 1: Key Reaction Conditions and Outcomes

Catalytic and Biological Interactions

-

Enzyme inhibition : Reduced derivatives (amine forms) inhibit DHHC palmitoyltransferases (IC₅₀: 1.2–3.8 µM) by binding to catalytic cysteine residues .

-

Antibacterial activity : Hydrolysis products exhibit MIC values of 0.54–90.58 µM against E. coli and S. aureus .

Table 2: Reactivity vs. Similar Thiophene Carboxamides

| Compound | Nitro Reduction Efficiency | Hydrolysis Rate (k, h⁻¹) | Electrophilic Reactivity |

|---|---|---|---|

| N-Methyl-2-(2-nitrobenzamido) analog | 88% | 0.15 | Moderate |

| 3-Nitro-5-fluorothiophene-carboxamide | 92% | 0.22 | High |

| 2-Amino-4,5-dihydrothiophene derivative | N/A | 0.08 | Low |

Stability and Side Reactions

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide exhibits significant antibacterial properties against various pathogens. For instance, a study demonstrated its effectiveness against E. coli, P. aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.54 to 1.11 μM, showcasing its potential as an alternative treatment for resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed cytotoxic activity, with IC50 values indicating significant efficacy in inhibiting cell growth . The mechanism of action is believed to involve enzyme inhibition and modulation of cell cycle progression, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

this compound has shown potential in reducing inflammation by inhibiting specific kinases involved in inflammatory pathways. This property positions it as a candidate for the development of anti-inflammatory medications.

Material Science Applications

Organic Electronics

Thiophene derivatives, including this compound, are being explored for their use in organic semiconductors and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for applications in advanced materials.

Data Summary

| Application Area | Activity/Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against E. coli, P. aeruginosa, S. aureus | MIC: 0.54 - 1.11 μM |

| Anticancer | Cytotoxic effects on MCF-7, HCT-116 | IC50: ~12.41 µM (MCF-7) |

| Anti-inflammatory | Inhibition of inflammatory pathways | Mechanism: Kinase inhibition |

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin and gentamicin. The results indicated that this compound exhibited comparable antibacterial activity, particularly against E. coli, suggesting its potential as a viable alternative in treating bacterial infections .

Case Study 2: Antitumor Activity

Another study focused on the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value of approximately 12.41 µM against MCF-7 cells. The findings highlighted the compound's ability to induce apoptosis and inhibit cell proliferation effectively, warranting further investigation into its therapeutic potential.

作用机制

The mechanism of action of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

相似化合物的比较

Similar Compounds

Similar compounds to N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide include:

- 2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- N-methyl-2-(3-aminobenzamido)thiophene-3-carboxamide

- 2-(3-nitrobenzamido)-N-methylthiophene-3-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of both nitro and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The presence of the nitro group and the carboxamide functionality contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound.

- Mechanism of Action : The compound has been shown to interfere with tubulin dynamics, similar to the known anticancer drug Combretastatin A-4 (CA-4). This results in the disruption of cancer cell proliferation and induces cell cycle arrest, particularly in the G2/M phase .

- In vitro Studies : In assays against Hep3B liver cancer cells, this compound demonstrated significant antiproliferative effects, with IC50 values comparable to those of established chemotherapeutics .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Tubulin binding, G2/M arrest |

| Combretastatin A-4 | Hep3B | 6.0 | Tubulin binding |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity.

- Broad-Spectrum Efficacy : Nitrothiophene carboxamides have been reported to exhibit potent activity against various bacterial strains, including E. coli, Klebsiella spp., and Shigella spp. . The mechanism involves activation by bacterial nitroreductases, which is crucial for their bactericidal action.

- In vitro Studies : In studies conducted on efflux-deficient strains of bacteria, compounds similar to this compound demonstrated significant reductions in minimum inhibitory concentration (MIC), indicating their potential as effective antibacterial agents .

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 10 | Nitroreductase activation |

| Nitrofurantoin | E. coli | 5 | Nitroreductase activation |

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of thiophene derivatives found that modifications in the structure significantly influenced their biological activity. For instance, changing substituents on the thiophene ring altered both anticancer and antibacterial efficacy .

Additionally, research into structure-activity relationships (SAR) has identified key functional groups that enhance biological potency. The introduction of nitro groups has been linked to increased interactions with target proteins involved in cell division and bacterial metabolism .

属性

IUPAC Name |

N-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c1-14-12(18)10-5-6-21-13(10)15-11(17)8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRPYVSKVIMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。